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Overview
Description
PRT318 is a novel and selective inhibitor of spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a protein tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptors, affecting cell survival and proliferation. PRT318 has shown significant potential in inhibiting chronic lymphocytic leukemia cell survival and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
PRT318 is synthesized through a series of chemical reactions involving the formation of a core structure followed by functional group modifications. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .
Industrial Production Methods
In industrial settings, the production of PRT318 involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PRT318 undergoes several types of chemical reactions, including:
Oxidation: PRT318 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups of PRT318.
Substitution: PRT318 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PRT318 may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
PRT318 has a wide range of scientific research applications, including:
Chemistry: PRT318 is used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: In biological research, PRT318 is employed to investigate the signaling pathways involved in B-cell receptor activation and its effects on cell survival and proliferation.
Medicine: PRT318 has shown promise in the treatment of chronic lymphocytic leukemia and other B-cell malignancies. .
Mechanism of Action
PRT318 exerts its effects by selectively inhibiting spleen tyrosine kinase. Spleen tyrosine kinase is involved in the activation of B-cell receptors, which triggers downstream signaling pathways that promote cell survival and proliferation. By inhibiting spleen tyrosine kinase, PRT318 disrupts these signaling pathways, leading to reduced cell survival and migration. This mechanism makes PRT318 a valuable therapeutic agent for conditions such as chronic lymphocytic leukemia and autoimmune disorders .
Comparison with Similar Compounds
PRT318 is compared with other similar spleen tyrosine kinase inhibitors, such as P505-15 and fostamatinib. While all these compounds target spleen tyrosine kinase, PRT318 is unique in its high selectivity and potency. PRT318 has shown greater efficacy in inhibiting chronic lymphocytic leukemia cell survival and migration compared to other inhibitors .
List of Similar Compounds
- P505-15
- Fostamatinib
PRT318’s unique properties and high selectivity make it a promising compound for further research and therapeutic development.
Properties
Molecular Formula |
C18H26Cl2N6O |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H24N6O.2ClH/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19;;/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24);2*1H/t14-,15+;;/m0../s1 |
InChI Key |
AXHMCRALBQMFHA-FZMMWMHASA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N.Cl.Cl |
Origin of Product |
United States |
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